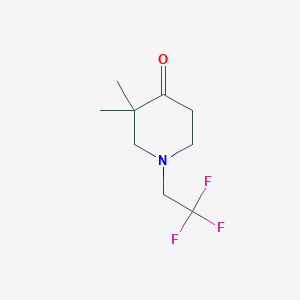

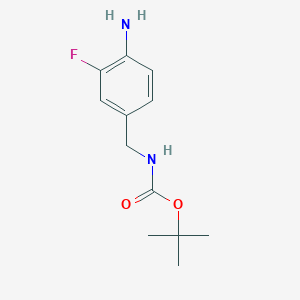

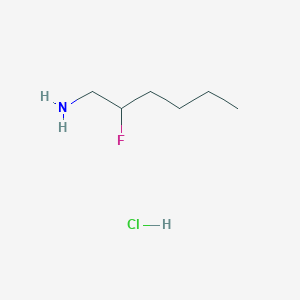

2-Fluorohexan-1-amine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of amines like 2-Fluorohexan-1-amine hydrochloride can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

Amines, such as 2-Fluorohexan-1-amine hydrochloride, have a lone electron pair on their nitrogen atoms which can accept a proton . This makes them act as weak organic bases . The structure of amines can be determined using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Amines are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . They also undergo reactions like alkylation and acylation .Physical And Chemical Properties Analysis

Amines like 2-Fluorohexan-1-amine hydrochloride have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . The boiling points of amines are dependent on their structure and the number of carbon atoms they contain .Scientific Research Applications

Synthesis of Anti-viral Agents

Research by Oka et al. (2001) focuses on designing and preparing novel tricyclic compounds with unique amine moieties for the development of anti-influenza virus agents. Their work identifies a compound with potent anti-influenza A virus activity, highlighting the potential of specific amine-based compounds in viral inhibition (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).

Advancements in Aminopyridine Derivatives Synthesis

Li et al. (2018) developed an efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride. This method uses inexpensive acetamidine hydrochloride as the ammonia source and showcases high yield, chemoselectivity, and wide substrate adaptability (Li, Huang, Liao, Shao, & Chen, 2018).

Fluorescent Assays and Labeling of Biomolecules

Jeon et al. (2020) describe the use of amine-reactive dyes based on meso-carboxyBODIPY for the fluorogenic detection and labeling of amines, amino acids, and proteins. Their approach yields significant changes in emission spectra and intensity upon amide bond formation, enabling rapid and selective detection and labeling applications (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).

Insights into Chemical Reactions and Material Properties

Bombek et al. (2004) and Anxionnat et al. (2012) provide insights into electrophilic amination reactions involving fluorophenols and the development of methods for introducing fluorine atoms into compounds, respectively. These studies contribute to our understanding of chemical reactivity and the synthesis of fluorine-containing compounds, which are of interest in pharmaceuticals and material science (Bombek, Požgan, Kočevar, & Polanc, 2004); (Anxionnat, Robert, George, Ricci, Perrin, Gomez Pardo, & Cossy, 2012).

Safety And Hazards

properties

IUPAC Name |

2-fluorohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN.ClH/c1-2-3-4-6(7)5-8;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHYXOCIGQQJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorohexan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)

![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)